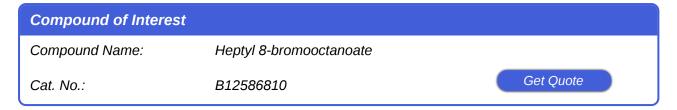




Application Notes and Protocols for Nucleophilic Substitution Reactions of Heptyl 8bromooctanoate

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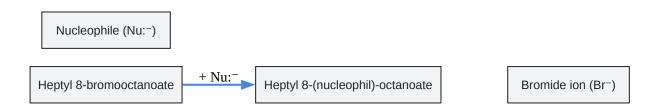


For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for nucleophilic substitution reactions involving **Heptyl 8-bromoctanoate**. The following procedures are based on established methodologies for similar long-chain alkyl bromides and are adapted for this specific substrate. These protocols can be utilized for the synthesis of a variety of functionalized long-chain esters, which are valuable intermediates in drug development and materials science.

General Reaction Scheme

Heptyl 8-bromooctanoate is a primary alkyl bromide, making it an excellent substrate for SN2 (bimolecular nucleophilic substitution) reactions. In these reactions, a nucleophile (Nu:-) attacks the carbon atom bearing the bromine atom, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond. The general transformation is depicted below:





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Caption: General Nucleophilic Substitution of **Heptyl 8-bromooctanoate**.

Data Presentation: Summary of Reaction Conditions

The following table summarizes the reaction conditions for the nucleophilic substitution of **Heptyl 8-bromoctanoate** with various nucleophiles. These conditions are derived from analogous reactions with long-chain alkyl bromides and are expected to provide good to excellent yields.

Nucleophile	Reagent	Solvent	Temperatur e (°C)	Reaction Time (h)	Product
Azide (N₃⁻)	Sodium Azide (NaN₃)	DMF or DMSO	Room Temperature - 50	12 - 24	Heptyl 8- azidooctanoa te
Cyanide (CN ⁻)	Sodium Cyanide (NaCN)	DMSO	90 - 100	2 - 4	Heptyl 8- cyanooctano ate
Thiol (SH ⁻)	Thiourea, then NaOH	Ethanol, then Water	Reflux (approx. 78)	3, then 2	Heptyl 8- mercaptoocta noate

Experimental Protocols

Safety Precaution: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reactions should be performed in a well-ventilated fume hood. Sodium azide and sodium cyanide are highly toxic and should be handled with extreme care.

Protocol 1: Synthesis of Heptyl 8-azidooctanoate

This protocol describes the synthesis of Heptyl 8-azidooctanoate via a nucleophilic substitution reaction with sodium azide.



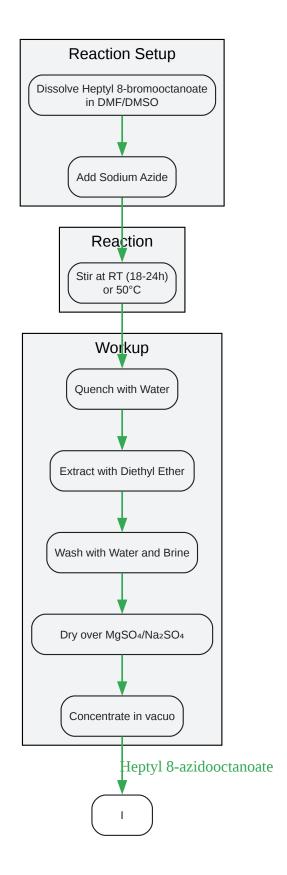
Materials:

- Heptyl 8-bromooctanoate
- Sodium azide (NaN₃)
- Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Deionized water
- Diethyl ether
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve Heptyl 8bromoctanoate (1.0 eg) in DMF or DMSO.
- Add sodium azide (1.5 eq) to the solution.
- Stir the reaction mixture at room temperature for 18-24 hours or at 50 °C for a shorter duration, monitoring the reaction progress by TLC.[1]
- Upon completion, pour the reaction mixture into deionized water.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes of the aqueous layer).
- Combine the organic layers and wash with deionized water (2 x) and then with brine (1 x).
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to yield Heptyl 8-azidooctanoate.





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Caption: Workflow for the Synthesis of Heptyl 8-azidooctanoate.



Protocol 2: Synthesis of Heptyl 8-cyanooctanoate

This protocol details the preparation of Heptyl 8-cyanooctanoate using sodium cyanide in a nucleophilic substitution reaction. This reaction is a classic method for extending a carbon chain.[2][3]

Materials:

- Heptyl 8-bromooctanoate
- Sodium cyanide (NaCN)
- Dimethyl sulfoxide (DMSO)
- Deionized water
- Diethyl ether
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium cyanide (1.2 eq) and DMSO.
- Heat the mixture to 90-100 °C with stirring.
- Slowly add **Heptyl 8-bromooctanoate** (1.0 eq) to the heated suspension.
- Maintain the reaction at 90-100 °C for 2-4 hours, monitoring by TLC.
- After completion, cool the reaction mixture to room temperature and add deionized water.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).
- Combine the organic extracts and wash thoroughly with water (3 x) to remove residual DMSO, followed by a wash with brine (1 x).

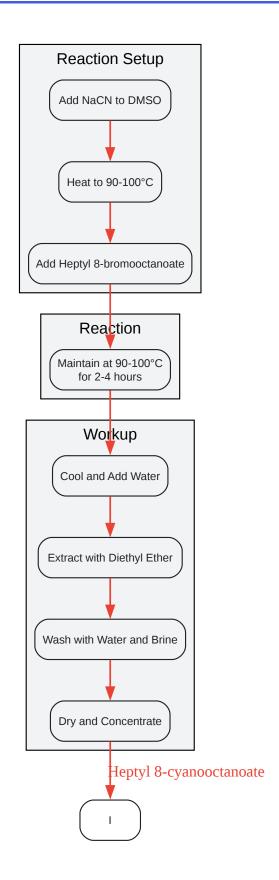
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- Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
- Filter and concentrate the solution under reduced pressure to obtain the crude Heptyl 8-cyanooctanoate, which can be further purified by distillation or column chromatography.





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Caption: Workflow for the Synthesis of Heptyl 8-cyanooctanoate.



Protocol 3: Synthesis of Heptyl 8-mercaptooctanoate

This protocol describes a two-step, one-pot synthesis of Heptyl 8-mercaptooctanoate from **Heptyl 8-bromoctanoate** using thiourea.[4][5][6] The reaction proceeds through an Salkylisothiouronium salt intermediate, which is then hydrolyzed to the thiol.[6]

Materials:

- Heptyl 8-bromooctanoate
- Thiourea
- 95% Ethanol
- Sodium hydroxide (NaOH)
- Deionized water
- Dilute sulfuric acid (H₂SO₄)
- Benzene or Toluene
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, combine Heptyl
 8-bromooctanoate (1.0 eq), thiourea (1.0 eq), and 95% ethanol.
- Heat the mixture to reflux and maintain for 3 hours.[4][5]
- After cooling slightly, add a solution of sodium hydroxide (1.5 eq) in deionized water.
- Heat the mixture to reflux again and continue for 2 hours.
- Cool the reaction to room temperature. The product may separate as an oil.
- Separate the layers. Acidify the aqueous layer with dilute sulfuric acid and extract with benzene or toluene.

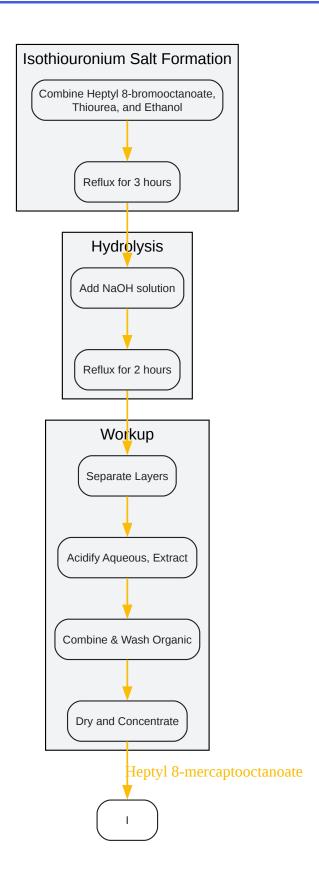
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- Combine the organic layer from the reaction with the extract.
- Wash the combined organic phase twice with water.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and remove the solvent under reduced pressure. The resulting crude Heptyl 8-mercaptooctanoate can be purified by distillation.





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Caption: Workflow for the Synthesis of Heptyl 8-mercaptooctanoate.



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